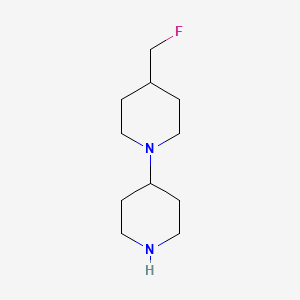

4-(Fluoromethyl)-1,4'-bipiperidine

Description

4-(Fluoromethyl)-1,4’-bipiperidine: is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties. The presence of a fluorine atom in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, materials science, and other applications.

Properties

Molecular Formula |

C11H21FN2 |

|---|---|

Molecular Weight |

200.30 g/mol |

IUPAC Name |

4-(fluoromethyl)-1-piperidin-4-ylpiperidine |

InChI |

InChI=1S/C11H21FN2/c12-9-10-3-7-14(8-4-10)11-1-5-13-6-2-11/h10-11,13H,1-9H2 |

InChI Key |

MLDKEQXJBKALRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N2CCC(CC2)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halomethyl bipiperidine, reacts with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of 4-(Fluoromethyl)-1,4’-bipiperidine may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalytic systems and advanced fluorinating agents can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethyl)-1,4’-bipiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(Fluoromethyl)-1,4’-bipiperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a probe in biological systems due to its fluorine atom, which can be detected using techniques like NMR spectroscopy.

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

- 4-(Chloromethyl)-1,4’-bipiperidine

- 4-(Bromomethyl)-1,4’-bipiperidine

- 4-(Hydroxymethyl)-1,4’-bipiperidine

Uniqueness

Compared to its analogs, 4-(Fluoromethyl)-1,4’-bipiperidine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. These characteristics make it a valuable compound in various research and industrial applications .

Biological Activity

4-(Fluoromethyl)-1,4'-bipiperidine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-(Fluoromethyl)-1,4'-bipiperidine features a bipiperidine structure with a fluoromethyl group attached. This configuration may influence its interaction with biological targets, enhancing its pharmacological profile.

Biological Activity Overview

The biological activity of 4-(Fluoromethyl)-1,4'-bipiperidine has been evaluated in various studies focusing on its potential as an anticancer agent, enzyme inhibitor, and antimicrobial compound.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to bipiperidine structures. For instance, derivatives of bipiperidine have shown promising results against various cancer cell lines:

- Cytotoxicity : In vitro studies demonstrated that certain bipiperidine derivatives exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer) with IC50 values ranging from 6.40 µg/mL to 22.09 µg/mL depending on the specific compound tested .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. Flow cytometry analysis revealed that some compounds could effectively arrest the cell cycle in the sub-G1 phase, indicating apoptosis .

Enzyme Inhibition

The inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is another area where 4-(Fluoromethyl)-1,4'-bipiperidine derivatives have shown potential:

- Inhibition Potency : Compounds derived from similar structures have demonstrated moderate inhibition of AChE and BuChE with IC50 values ranging from 27.04 µM to 106.75 µM . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Antimicrobial Activity

The antimicrobial properties of bipiperidine derivatives have also been explored:

- Antibacterial Effects : Some studies reported that derivatives exhibited antibacterial activity against various strains, making them candidates for further development as antimicrobial agents .

Case Study 1: Anticancer Evaluation

A recent study focused on the synthesis and evaluation of 4-(Fluoromethyl)-1,4'-bipiperidine analogs against MCF-7 cell lines. The results indicated an IC50 value of approximately 8.47 µM after 72 hours of treatment, showcasing significant growth inhibition compared to standard drugs like Tamoxifen .

Case Study 2: Enzyme Inhibition

Another study assessed the inhibitory effects on AChE and BuChE. The synthesized bipiperidine derivatives showed promising inhibition profiles, with some compounds outperforming existing treatments for cholinesterase-related disorders .

Data Table: Biological Activity Profiles

Q & A

Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization for derivatives of this compound?

- Methodological Answer : AI models trained on reaction datasets predict optimal conditions (e.g., solvent, catalyst) for synthesizing analogs. COMSOL simulates heat/mass transfer in flow reactors to prevent exothermic runaway. Autonomous labs integrate robotic synthesis with real-time HPLC feedback for iterative optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.